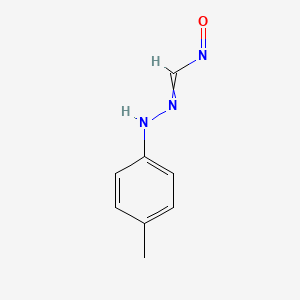
N'-(4-Methylphenyl)-N-oxomethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of hydrazonamides, which are known for their diverse biological activities and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylphenyl)-N-oxomethanehydrazonamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate carbonyl compound under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with formaldehyde, followed by oxidation to yield the desired hydrazonamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated under reflux conditions to facilitate the formation of the product .
Industrial Production Methods
On an industrial scale, the production of N’-(4-Methylphenyl)-N-oxomethanehydrazonamide may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazonamides, oxides, and hydrazine derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N’-(4-Methylphenyl)-N-oxomethanehydrazonamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular metabolism, such as oxidoreductases and hydrolases.
Pathways Involved: It interferes with the oxidative stress response pathway, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methylphenyl)-N-oxomethanehydrazide
- N’-(4-Methylphenyl)-N-oxomethanehydrazone
- N’-(4-Methylphenyl)-N-oxomethanehydrazine
Uniqueness
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide is unique due to its specific hydrazonamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
24621-52-1 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N'-(4-methylanilino)-N-oxomethanimidamide |
InChI |
InChI=1S/C8H9N3O/c1-7-2-4-8(5-3-7)11-9-6-10-12/h2-6,11H,1H3 |
InChI Key |
CIIZTJOVEILWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


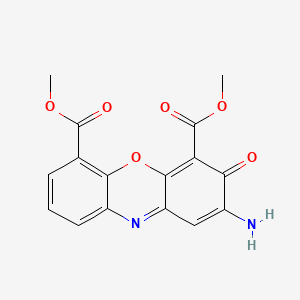
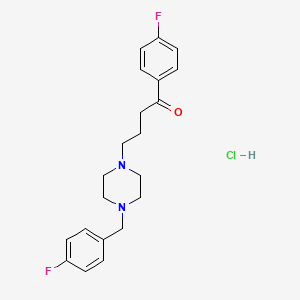
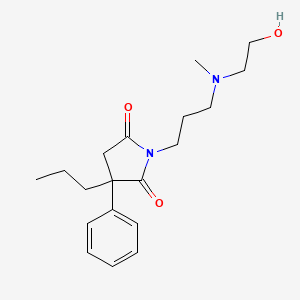
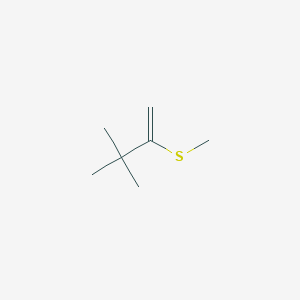
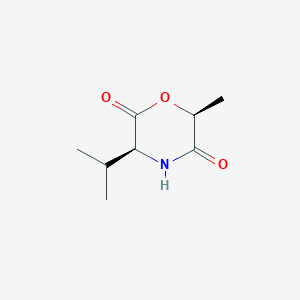

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
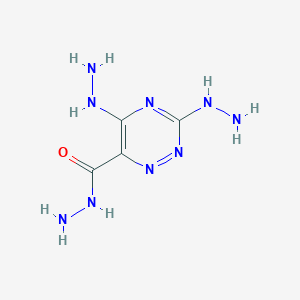

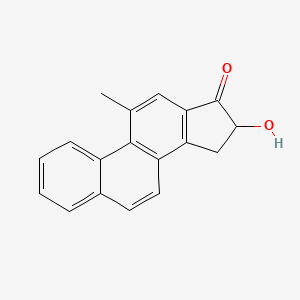
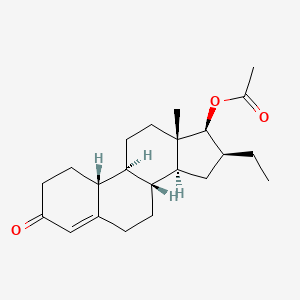

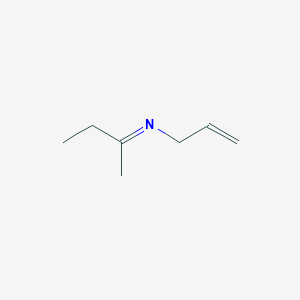
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
